molecular formula C25H25N5O4S B3312610 N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946321-87-5

N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3312610
CAS No.: 946321-87-5
M. Wt: 491.6 g/mol
InChI Key: BLJLNLKGDHFJRH-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core. Key structural attributes include:

  • A phenyl substituent at position 7, contributing to aromatic stacking and lipophilicity.
  • An N-(2-ethoxyphenyl)acetamide side chain, which may improve metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-2-34-19-11-7-6-10-18(19)26-20(31)16-30-24(32)22-23(21(28-30)17-8-4-3-5-9-17)35-25(27-22)29-12-14-33-15-13-29/h3-11H,2,12-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJLNLKGDHFJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • Ethoxyphenyl group
  • Morpholino moiety
  • Thiazolo[4,5-d]pyridazin core

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies have indicated that the compound induces cytotoxicity through:

  • Inhibition of β-tubulin polymerization : This disrupts microtubule dynamics, leading to mitotic arrest.
  • Induction of apoptosis : The compound has been shown to increase levels of pro-apoptotic proteins (e.g., p53) while decreasing anti-apoptotic factors (e.g., Bcl-2) in cancer cell lines.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, particularly hepatocellular carcinoma (HepG2). The results are summarized in the following table:

Compound Cell Line IC50 (µM) Mechanism
This compoundHepG21.38Induces apoptosis and cell cycle arrest
Reference Compound (Podophyllotoxin)HepG21.50Microtubule disruption

The compound demonstrated significant cytotoxicity with an IC50 value of 1.38 µM, indicating a potent effect compared to the reference drug.

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound resulted in a marked increase in apoptotic cells. Specifically:

  • Early Apoptosis : Increased by approximately 16.63-fold.
  • Late Apoptosis : Increased by approximately 60.11-fold.

These findings suggest that the compound effectively triggers both early and late stages of apoptosis in HepG2 cells.

Mitochondrial Membrane Potential (MMP)

The loss of mitochondrial membrane potential (MMP) is a critical event in the initiation of apoptosis. Treatment with the compound resulted in a significant decrease in MMP levels, indicating that it promotes mitochondrial dysfunction as part of its pro-apoptotic mechanism.

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives related to this compound and assessed their biological activities. Among these derivatives, the one corresponding to this compound exhibited superior activity against HepG2 cells compared to others tested.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

Feature Target Compound Compound
Core Structure Thiazolo[4,5-d]pyridazinone Thiazolo[4,5-d]pyridazinone
Position 2 Morpholino group Methyl group
Position 7 Phenyl 2-Thienyl
Acetamide Substituent 2-Ethoxyphenyl 4-Chlorophenyl
Molecular Weight Not provided 466.90 g/mol (average mass)

Key Differences :

  • The morpholino group in the target compound increases solubility compared to the methyl group in ’s analog.
  • The 4-chlorophenyl group in may confer higher lipophilicity but lower stability than the ethoxyphenyl group in the target compound .

Pyrrolo[1,2-b]pyridazine Derivatives ()

Feature Target Compound Compounds
Core Structure Thiazolo[4,5-d]pyridazinone Pyrrolo[1,2-b]pyridazine
Key Substituents Morpholino, phenyl, ethoxyphenyl Trifluoromethyl, cyano, morpholinylethoxy

Key Differences :

  • The pyrrolo[1,2-b]pyridazine core in lacks the thiazole ring, altering electronic properties and binding interactions.
  • Trifluoromethyl and cyano groups in enhance metabolic resistance and target affinity, whereas the target compound’s ethoxyphenyl may prioritize solubility .

Non-Core Analogues with Shared Substituents

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

Feature Target Compound Compound
Core Structure Thiazolo[4,5-d]pyridazinone Simple thiazole
Morpholino Group Directly attached to core Linked via acetamide

Key Differences :

  • Both compounds leverage morpholino for solubility, but the target’s fused pyridazinone core may enable stronger π-π interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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